molecular formula C13H18BrNO5 B4040701 2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid

2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4040701
M. Wt: 348.19 g/mol
InChI Key: SECKTPIMEPNIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenoxy group and a dimethylethanamine moiety, combined with oxalic acid. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple applications.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine typically involves the reaction of 2-bromo-4-methylphenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenoxyacetic acid
  • 2-bromo-4-methylpropiophenone
  • 2-methoxy-4-methylphenoxyacetic acid

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine stands out due to its unique combination of a bromo-substituted phenoxy group and a dimethylethanamine moiety. This structure allows it to participate in a broader range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.C2H2O4/c1-9-4-5-11(10(12)8-9)14-7-6-13(2)3;3-1(4)2(5)6/h4-5,8H,6-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECKTPIMEPNIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN(C)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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